3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide
Description
3,6-Dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 4. The carboxamide group at position 2 is linked to a tetrahydrobenzothiophene moiety, which is further functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl group.
Properties
Molecular Formula |
C22H20Cl2N2O4S3 |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2O4S3/c23-11-5-6-14-16(9-11)31-19(18(14)24)21(28)26-22-17(13-3-1-2-4-15(13)32-22)20(27)25-12-7-8-33(29,30)10-12/h5-6,9,12H,1-4,7-8,10H2,(H,25,27)(H,26,28) |
InChI Key |
IODOHDQLNZHEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C(=O)NC5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 6 on the benzothiophene core are reactive sites for nucleophilic substitution. For example:
-
Aromatic chlorides participate in SNAr reactions with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃/DMF at 80°C).
-
Selectivity : The 6-chloro position demonstrates higher reactivity due to electron-withdrawing effects from the adjacent carboxamide group.
| Reaction | Conditions | Outcome |
|---|---|---|
| Substitution with piperazine | DMF, 80°C, 12h | Replacement of 6-Cl with piperazine, yielding derivatives with improved solubility. |
| Methoxylation | NaOMe/MeOH, reflux | Formation of 6-methoxy analog; retains tetrahydrothiophene dioxido stability. |
Hydrolysis of Carboxamide Group
The carboxamide linker (-CONH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, Δ) converts the carboxamide to a carboxylic acid.
-
Basic hydrolysis (NaOH/EtOH, Δ) yields carboxylate salts, useful for further functionalization.
Mechanistic Insight : Hydrolysis rates depend on steric hindrance from the tetrahydrothiophene dioxido moiety, which slows reaction kinetics compared to simpler benzothiophene carboxamides.
Oxidation of Tetrahydrothiophene Dioxido
-
Epoxidation of the tetrahydrobenzothiophene ring using mCPBA, leading to strained intermediates for ring-opening reactions.
-
Side-chain oxidation : Alkyl substituents on the tetrahydrothiophene ring undergo oxidation to ketones or carboxylic acids under strong oxidants (e.g., KMnO₄).
Cyclization Reactions
Intramolecular cyclization is achievable via:
-
Thermal activation (150°C, toluene), forming fused tricyclic structures by linking the tetrahydrothiophene dioxido with the benzothiophene core.
-
Metal-catalyzed cross-coupling (Pd(OAc)₂, PPh₃) to create macrocyclic derivatives for host-guest chemistry studies .
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s interactions with enzymes inform its reactivity:
-
Carboxamide hydrogen bonding with protease active sites (e.g., thrombin) enhances binding affinity.
-
Chlorine atoms participate in halogen bonding with aromatic residues in kinase binding pockets .
Comparative Reactivity of Structural Analogs
Data from related compounds (patent WO2016089060A2) :
| Compound | Key Reaction | Outcome |
|---|---|---|
| N-[2-(4-chlorophenoxy)pyridin-4-yl]-5-(methylsulfonyl)benzothiophene carboxamide | SNAr with morpholine | 92% yield, IC₅₀ = 18 nM (kinase inhibition) |
| N-[2-chloro-6-(3,4-dichlorophenoxy)pyridin-4-yl] analog | Hydrolysis to carboxylic acid | Improved metabolic stability |
Stability Under Physiological Conditions
-
pH-dependent degradation : Stable in neutral buffers (pH 7.4, 37°C) but undergoes rapid hydrolysis in acidic environments (pH < 4).
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the carboxamide bond, necessitating storage in amber vials.
Synthetic Modifications for SAR Studies
Key derivatives and their reactivities:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,6-dichloro-N-{...} exhibit significant anticancer properties. The benzothiophene core is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can interact with specific cellular pathways involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of chlorine substituents and sulfur-containing groups. These features may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in pathogens.
Case Study : In vitro tests have shown that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. These findings position the compound as a candidate for further development into antimicrobial agents.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties by targeting inflammatory mediators such as cytokines.
Case Study : Research published in Pharmacological Reports found that compounds with a similar benzothiophene structure significantly reduced inflammation markers in animal models of arthritis, suggesting a therapeutic potential for inflammatory diseases.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4,6-Trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide | Similar benzothiophene core with additional chlorine atom | Increased chlorination may enhance biological activity |
| N-(4-Methoxybenzyl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide | Lacks dichloro substitution | Simpler structure may lead to different pharmacological properties |
| 5-Chloro-N-(tetrahydrothienyl)-N-(phenethyl)-benzothiophene carboxamide | Contains chloro substituent but differs in side chains | Variation in side chains alters binding profiles |
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Modifications
-
- Structure : 5-Chloro-N-(3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidine-carboxamide.
- Key Differences : Replaces the 3,6-dichloro-benzothiophene core with a pyrimidine ring and introduces a methylthio group.
- Molecular Weight : 473.2 g/mol (observed via LC/MS) .
N-Benzyl-2-(2-((1-Methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-Tetrahydrobenzo[b]thiophen-3-carboxamide (16) ():
Substituent Variations
- 3-Chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-Methoxybenzyl)-6-Methyl-1-Benzothiophene-2-Carboxamide (): Structure: Retains the 1,1-dioxidotetrahydrothiophen-3-yl group but introduces a 3-methoxybenzyl substituent. Molecular Formula: C22H22ClNO4S2 (vs. C22H21Cl2N3O3S2 estimated for the target compound) .
Table 1: Comparative Data for Selected Compounds
*Inferred from structural similarity to bioactive analogs .
Biological Activity
The compound 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide (CAS No. 577696-31-2) is a synthetic organic molecule characterized by its complex structure and potential biological activity. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.42 g/mol. The structure features multiple functional groups including dichlorobenzothiophene and dioxidotetrahydrothiophenyl moieties, which contribute to its chemical stability and biological interactions.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- GIRK Channel Activation : The compound has been studied for its ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels. It demonstrates nanomolar potency in activating GIRK1/2 channels, which are crucial in regulating neuronal excitability and cardiac function .
- Stability in Liver Microsomes : The presence of the dioxidotetrahydrothiophen-3-yl group has been associated with enhanced metabolic stability in liver microsome assays, suggesting potential for prolonged biological effects .
Pharmacological Effects
Studies have shown that the compound can influence various biological pathways:
- Neuroprotective Effects : By modulating potassium channel activity, the compound may offer neuroprotective benefits in conditions such as ischemia or neurodegenerative diseases .
- Anticancer Potential : Preliminary studies indicate that similar benzothiophene derivatives exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in oncology .
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| GIRK1/2 Activation | Nanomolar potency observed | |
| Liver Microsome Stability | Enhanced metabolic stability | |
| Cytotoxicity (Cancer Cells) | Promising results in analogs |
Relevant Research
- Discovery and Characterization : A study focused on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers revealed their effectiveness as GIRK channel activators. This highlights the potential of compounds containing similar structural motifs .
- Comparative Analysis : The structure of 3,6-dichloro-N-{...} was compared with other benzothiophene derivatives known for their biological activity, emphasizing the significance of specific substituents in enhancing pharmacological effects.
Q & A
Q. What are the recommended synthetic routes for 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide?
The compound’s synthesis involves multi-step reactions, including:
- Carbamoylation : Reacting 3-amino-4,5,6,7-tetrahydro-1-benzothiophene with 1,1-dioxidotetrahydrothiophen-3-carbonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to form the intermediate carboxamide .
- Chlorination : Introducing dichloro substituents to the benzothiophene core using trichloroisocyanuric acid (TCICA) or similar chlorinating agents, optimized at 0–5°C to minimize side reactions .
- Coupling : Final coupling via nucleophilic acyl substitution, monitored by TLC or HPLC for purity validation.
Q. How should researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, aromatic protons in benzothiophene rings typically resonate at δ 7.4–8.1 ppm, while tetrahydrothiophene protons appear at δ 2.5–3.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected for C₂₄H₂₀Cl₂N₂O₄S₃: ~585.0 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respiratory protection if aerosolization is possible .
- Environmental Controls : Avoid drain disposal; use neutralization protocols for spills (e.g., activated carbon adsorption) .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods predict optimal chlorination conditions by analyzing activation energies .
- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., solvent polarity, temperature) to predict yields. COMSOL Multiphysics integration enables real-time simulation of reaction kinetics .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Isotopic Labeling : Confirm suspected impurities by synthesizing -labeled analogs and comparing NMR shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish benzothiophene protons from carbamoyl protons via - correlations .
- Control Experiments : Replicate synthesis under varying conditions (e.g., anhydrous vs. humid) to isolate degradation products .
Q. What strategies improve yield in large-scale synthesis?
- Process Intensification : Optimize membrane separation (e.g., nanofiltration) to recover unreacted intermediates .
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling steps, which may reduce byproducts in carbamoylation .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic chlorination steps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
